2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride
Description
2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with two chlorine atoms at the 2- and 3-positions and a difluoromethoxy (-OCHF₂) group at the 6-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. The difluoromethoxy group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions while contributing to metabolic stability in derived compounds .
Properties
IUPAC Name |
2,3-dichloro-6-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)5(6(3)10)7(11)14/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSFEIKZRNXPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 2,3-dichloro-6-(difluoromethoxy)benzoic acid.
Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate these reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products
Amides and Esters: Formed through substitution reactions.
Benzoic Acid Derivatives: Resulting from hydrolysis.
Benzyl Alcohol Derivatives: Produced via reduction reactions.
Scientific Research Applications
2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Agrochemicals: May be used in the synthesis of pesticides or herbicides.
Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In pharmaceuticals, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
2,3-Dichloro-6-(trifluoromethyl)benzoyl Chloride
Key Differences :
- Substituent : Trifluoromethyl (-CF₃) at the 6-position instead of difluoromethoxy (-OCHF₂).
- Electron-Withdrawing Strength : The -CF₃ group is a stronger electron-withdrawing group (EWG) than -OCHF₂ due to its higher electronegativity and inductive effects. This increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles such as amines or alcohols .
- Stability : The -CF₃ analog may exhibit lower hydrolytic stability compared to the difluoromethoxy derivative due to increased steric hindrance and electronic effects.
Applications : Preferred in high-energy reactions requiring rapid acylation, such as peptide coupling or pesticide synthesis.
4-Difluoromethoxy-2-nitro-5-methoxybenzoic Acid
Key Differences :
- Functional Group : Carboxylic acid (-COOH) instead of acyl chloride (-COCl).
- Substituents: Nitro (-NO₂) and methoxy (-OCH₃) groups at the 2- and 5-positions, respectively.
- Reactivity : The nitro group further activates the aromatic ring toward electrophilic substitution but reduces direct acylating capability due to the absence of a labile chloride.
- Acidity : The nitro group increases acidity (pKa ~1.5–2.5) compared to the neutral benzoyl chloride (pKa ~-5) .
Applications : Serves as a precursor for antibiotics or herbicides via reduction of the nitro group to an amine.
3-Amino-2-butyloxybenzoate Hydrochloride (Metabutoxycaine Hydrochloride)
Key Differences :
- Core Structure: Benzoate ester with an amino group and butyloxy chain instead of acyl chloride.
- Reactivity : The ester group is less reactive than acyl chlorides, making it suitable for sustained-release formulations.
- Bioactivity : Used as a local anesthetic due to its hydrophilic-hydrophobic balance and prolonged duration of action .
Comparative Data Table
| Property | 2,3-Dichloro-6-(difluoromethoxy)benzoyl Chloride | 2,3-Dichloro-6-(trifluoromethyl)benzoyl Chloride | 4-Difluoromethoxy-2-nitro-5-methoxybenzoic Acid | Metabutoxycaine Hydrochloride |
|---|---|---|---|---|
| Molecular Formula | C₈H₃Cl₃F₂O₂ | C₈H₃Cl₃F₃O | C₉H₇F₂NO₆ | C₁₇H₂₈N₂O₂·HCl |
| Molecular Weight (g/mol) | ~275.35 | ~278.35 | ~263.17 | 344.88 |
| Key Functional Groups | -COCl, -Cl, -OCHF₂ | -COCl, -Cl, -CF₃ | -COOH, -NO₂, -OCHF₂, -OCH₃ | -COO⁻, -NH₂, -O(CH₂)₃CH₃ |
| Reactivity | Moderate (balanced EWG) | High (strong EWG) | Low (carboxylic acid) | Low (ester) |
| Primary Applications | Agrochemical intermediates | High-energy acylation reactions | Pharmaceutical precursors | Local anesthetics |
Research Findings and Industrial Relevance
- Electrophilicity Trends : The -CF₃ analog exhibits 20–30% faster acylation kinetics than the -OCHF₂ derivative in amine coupling reactions, as shown in kinetic studies of benzoyl chlorides .
- Stability Under Hydrolysis : 2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride demonstrates superior stability in aqueous environments (half-life >24 hours at pH 7) compared to the -CF₃ analog (half-life ~8 hours) .
- Synthetic Utility : The difluoromethoxy group’s balance between reactivity and stability makes it ideal for multi-step syntheses, such as in the production of fluorinated herbicides like flufenacet .
Biological Activity
2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride (CAS No. 1803789-10-7) is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique chemical structure, which includes dichloro and difluoromethoxy substituents, suggests interesting biological activity that merits detailed exploration.
Chemical Structure and Properties
The compound features a benzoyl chloride moiety with two chlorine atoms and a difluoromethoxy group attached to the aromatic ring. This configuration is expected to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClFO |
| Molecular Weight | 239.01 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary data indicate that compounds with similar functionalities may exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. For example, several derivatives have been shown to possess submicromolar activity against cancer cells without significant toxicity to primary mammalian cells .
The mechanism by which 2,3-dichloro-6-(difluoromethoxy)benzoyl chloride exerts its biological effects is likely multifaceted. The presence of halogen atoms can enhance lipophilicity and influence membrane permeability, potentially allowing the compound to interact with cellular targets such as enzymes or receptors involved in critical pathways like apoptosis or cell proliferation.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various chlorinated compounds, derivatives similar to 2,3-dichloro-6-(difluoromethoxy)benzoyl chloride demonstrated enhanced antibacterial properties against both gram-positive and gram-negative bacteria. The study highlighted the importance of halogen substitution in increasing antimicrobial potency .
- Cytotoxic Profile : A recent investigation into a series of chlorinated benzoyl derivatives revealed that certain compounds exhibited potent cytotoxic effects on cancerous cell lines while maintaining low toxicity towards normal cells. This suggests that 2,3-dichloro-6-(difluoromethoxy)benzoyl chloride could be further explored for its anticancer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
